Home > Products > Screening Compounds P136218 > N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine
N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine - 1787931-36-5

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine

Catalog Number: EVT-3154754
CAS Number: 1787931-36-5
Molecular Formula: C18H22N6
Molecular Weight: 322.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from pyrrolidine, a five-membered ring structure containing nitrogen. It is categorized as an amino acid derivative due to the presence of the carboxylic acid functional group. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical applications .

Synthesis Analysis

Methods of Synthesis

The synthesis of 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride can be achieved through several methods:

  1. Direct Reaction with Chloroacetic Acid: A common synthetic route involves the reaction of 1,3-dimethylpyrrolidine with chloroacetic acid under acidic conditions. This reaction typically takes place in solvents such as ethanol or methanol, with hydrochloric acid added to facilitate the formation of the hydrochloride salt. The reaction conditions are optimized to maximize yield and purity.
  2. Batch and Continuous Processes: In industrial settings, both batch and continuous processes may be utilized for large-scale production. Automated reactors and advanced purification techniques like crystallization are employed to ensure high-quality output.

Technical Parameters

  • Reaction Temperature: Typically conducted at room temperature or slightly elevated temperatures.
  • Yield: Optimized yields can exceed 90% under controlled conditions.
  • Purification: Crystallization from appropriate solvents is often used to purify the final product.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride features:

  • Pyrrolidine Ring: A saturated five-membered ring containing one nitrogen atom.
  • Carboxylic Acid Group: The presence of a carboxyl group (-COOH) at the 3-position contributes to its classification as a carboxylic acid derivative.
  • Dimethyl Substituents: Two methyl groups attached to the second carbon of the pyrrolidine ring enhance steric hindrance and influence its reactivity.

Relevant Data

  • IUPAC Name: 1,3-dimethylpyrrolidine-3-carboxylic acid; hydrochloride
  • InChI Key: WDXNQWJYHXESSP-UHFFFAOYSA-N
  • Canonical SMILES: CC1(CCN(C1)C)C(=O)O.Cl.
Chemical Reactions Analysis

Types of Reactions

The compound participates in various chemical reactions:

  1. Oxidation Reactions: Can be oxidized to form N-oxides or other carboxylic acid derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction Reactions: The carboxylic acid group can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Nucleophiles for Substitution: Amines, alcohols, thiols.
Mechanism of Action

The mechanism of action for 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride involves its interaction with biological targets:

  • Enzyme Modulation: The compound can bind to specific enzymes or receptors, influencing their activity. This modulation may lead to alterations in biochemical pathways relevant in therapeutic contexts.
  • Potential Biological Activity: Research indicates that this compound may exhibit biological activity that warrants further investigation for potential medicinal applications .
Applications

Scientific Applications

The applications of 2,2-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride span various fields:

  1. Organic Synthesis: Serves as a valuable building block in the synthesis of complex organic molecules.
  2. Medicinal Chemistry: Under investigation for its potential therapeutic roles, particularly in drug development targeting neurological disorders like epilepsy .
  3. Biological Research: Used in studies exploring interactions with biomolecules, contributing to the understanding of biochemical pathways.
  4. Industrial Applications: Acts as an intermediate in the production of specialty chemicals .

This compound's versatility underscores its significance in both academic research and industrial applications, highlighting its potential for future developments in medicinal chemistry and organic synthesis.

Introduction to Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Classification and Pharmacophoric Features of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines represent a privileged bicyclic heterocyclic scaffold in drug discovery, characterized by a fusion between pyridine and pyrimidine rings at specific bond positions. This architecture creates a planar, electron-deficient system that serves as a highly effective bioisostere for naturally occurring purines and synthetic quinazolines. The core structure provides three critical pharmacophoric elements essential for biological activity: (1) The N1 and N3 atoms function as hydrogen bond acceptors, mimicking the hydrogen-bonding pattern of ATP's adenine ring in kinase binding sites; (2) The C2 and C4 positions are typically substituted with hydrogen-bond donors (commonly amino groups), enabling crucial interactions with target enzymes; and (3) The C6 and C7 positions serve as vectors for hydrophobic substituents, allowing modulation of lipophilicity and steric complementarity within binding pockets [5]. The N⁴-position specifically offers a strategic modification point for installing diverse side chains, as exemplified by the target compound N⁴-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine. This structural flexibility enables fine-tuning of target selectivity, solubility, and cellular permeability profiles while maintaining core binding interactions [5] [7].

Historical Development of Pyrido[2,3-d]pyrimidine-Based Therapeutics

The therapeutic exploration of pyrido[2,3-d]pyrimidines began in earnest with the development of piritrexim (PTX) in the late 20th century. This pioneering dihydrofolate reductase (DHFR) inhibitor emerged from systematic structure-activity relationship (SAR) studies focused on 2,4-diaminopyrido[2,3-d]pyrimidine analogues . Early synthetic efforts established robust methodologies for constructing the core scaffold, primarily through cyclocondensation reactions between appropriately substituted pyrimidines and carbonyl compounds [5]. A significant breakthrough came with the discovery that N⁹-methylation (using formaldehyde/sodium cyanoborohydride reductive alkylation) could dramatically enhance DHFR inhibitory potency—by up to 17,000-fold against Toxoplasma gondii DHFR and 770-fold against Pneumocystis carinii DHFR in specific analogues . This period also revealed the profound impact of the bridge atom connecting the C6 position to aryl/heteroaryl systems. Sulfur-bridged ("S⁹-bridged") compounds consistently demonstrated superior potency compared to their sulfone-bridged counterparts against multiple DHFR enzymes . These foundational discoveries paved the way for expanding the therapeutic applications of pyrido[2,3-d]pyrimidines beyond antifolates to include kinase modulation and other targets.

Table 1: Historical Evolution of Key Pyrido[2,3-d]pyrimidine Therapeutics

CompoundKey Structural FeaturesPrimary TargetTherapeutic ApplicationDevelopment Milestone
Piritrexim (PTX)6-[(2,5-dimethoxyphenyl)amino]-2,4-diaminopyrido[2,3-d]pyrimidineDHFRAntitumor, AntiparasiticFirst-generation clinical candidate (1980s)
Advanced S⁹-bridged analogues (e.g., Compound 4)6-[(3',4'-dimethoxyphenyl)thio] substitutionDHFR (Selective for tgDHFR)Opportunistic infectionsDemonstrated >3.97-fold selectivity for tgDHFR over rat liver DHFR
N⁹-Methylated derivatives (e.g., Compound 21)6-(N-methyl-3',4'-dimethoxyanilino) substitutionDHFRPotent antiprotozoal agentsAchieved IC₅₀ = 0.0023 μM against pcDHFR
7-Phenyl-pyrido[2,3-d]pyrimidine-2,4-diamines7-Aryl substitution at typically unmodified positionPTP1BType 2 diabetesHigh selectivity against PTP1B (2000s) [2]

Therapeutic Significance of N4-Substituted Pyrido[2,3-d]pyrimidine Analogues

The N⁴-position of pyrido[2,3-d]pyrimidine-4,7-diamines serves as a critical vector for optimizing drug-like properties and target engagement. Structural modifications at this position directly influence conformational flexibility, solubility, and the ability to access deep hydrophobic pockets in target proteins. The compound N⁴-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine exemplifies a sophisticated design strategy incorporating a tertiary amine-linked flexible chain terminating in a phenyl group. This architecture mirrors successful approaches observed in clinically advanced compounds like brigatinib (a pyrimidine-2,4-diamine derivative), where similar N⁴-substituents contribute to potent anaplastic lymphoma kinase (ALK) inhibition through optimized hydrophobic contacts and solubility balance [4]. The ethyl(phenyl)amino moiety introduces a chiral center at the tertiary nitrogen, potentially enabling stereoselective target interactions—a feature increasingly recognized for enhancing selectivity in kinase inhibitors. Furthermore, the propyl linker provides optimal spacing (approximately 10-12 bond lengths) for positioning the terminal hydrophobic group within complementary regions of enzyme binding sites, as observed in VEGFR-2 inhibitors containing analogous spacers [3] [6]. Recent innovations in crystalline form development for N⁴-substituted pyrimidine-2,4-diamines (like brigatinib's stable crystalline forms) highlight the pharmaceutical relevance of such substitutions in ensuring physicochemical stability and bioavailability [4]. This compound class demonstrates remarkable target versatility, with derivatives showing potent activity against receptor tyrosine kinases (VEGFR-2, PDGFR), cytoplasmic kinases (ALK, Abl), and non-kinase targets like protein tyrosine phosphatase 1B (PTP1B) and DHFR, underscoring the scaffold's adaptability to diverse binding environments [2] [3] [6].

Table 2: Structure-Activity Relationships (SAR) of N⁴-Substituted Pyrido[2,3-d]pyrimidines

N⁴-Substituent TypeRepresentative CompoundsBiological Target & PotencyKey SAR Insight
Aryl/Alkyl Aminoalkyl ChainsN⁴-{3-[ethyl(phenyl)amino]propyl} derivativeKinases (VEGFR-2, ALK)Tertiary amine with aryl terminus enhances potency through hydrophobic burial and cation-pi interactions
Short Alkyl Chains (≤C3)Simple ethyl or propyl derivativesDHFR, KinasesLimited potency; insufficient hydrophobic contact surface area
Branched Alkyl/Aryl SystemsN⁴-(1-phenylethyl) analoguesPTP1B, VEGFR-2Increased steric bulk improves selectivity but may reduce cellular permeability
Heteroaromatic ExtensionsN⁴-(pyridin-3-ylmethyl) derivativesMultiple RTKsIntroduces potential for additional H-bonding but may increase metabolic clearance
Polar Functionalized ChainsN⁴-(2-hydroxyethyl) derivativesDHFREnhances solubility but typically reduces membrane penetration and target affinity

Table 3: Target Profiles of Advanced Pyrido[2,3-d]pyrimidine Derivatives

Therapeutic TargetBiological RoleCompound ExamplesPotency Range (IC₅₀/GI₅₀)
Dihydrofolate Reductase (DHFR)Folate metabolism essential for DNA synthesisPiritrexim, N⁹-methylated derivatives (e.g., Compound 21)0.0023 - 90.4 μM
VEGFR-2Angiogenesis signaling in tumors6-(2,4-Dichlorophenylmethyl)-N⁴-(substituted anilino) derivatives (e.g., Compound 8)8-100 fold more potent than semaxanib [3]
PTP1BNegative regulator of insulin signaling7-Phenyl-pyrido[2,3-d]pyrimidine-2,4-diaminesHighly selective inhibition over other phosphatases [2]
Multiple RTKs (VEGFR, PDGFR)Tumor growth, angiogenesis, metastasisN⁴-(3-bromophenyl)-6-phenylmethyl derivatives (Compound 5)Nanomolar cellular activity (GI₅₀) [3]
ALKOncogenic driver in NSCLCBrigatinib-like N⁴-substituted pyrimidinesLow nanomolar activity in enzymatic and cellular assays [4]

The continued evolution of N⁴-substituted pyrido[2,3-d]pyrimidine-4,7-diamines demonstrates how rational structural modifications unlock diverse therapeutic applications. The target compound N⁴-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine embodies contemporary design principles focused on balanced polypharmacology, metabolic stability, and selective target modulation—positioning it as a promising scaffold for future therapeutic development across oncology and metabolic disease domains.

Properties

CAS Number

1787931-36-5

Product Name

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine

IUPAC Name

4-N-[3-(N-ethylanilino)propyl]pyrido[2,3-d]pyrimidine-4,7-diamine

Molecular Formula

C18H22N6

Molecular Weight

322.416

InChI

InChI=1S/C18H22N6/c1-2-24(14-7-4-3-5-8-14)12-6-11-20-17-15-9-10-16(19)23-18(15)22-13-21-17/h3-5,7-10,13H,2,6,11-12H2,1H3,(H3,19,20,21,22,23)

InChI Key

BGZAMOPPKJPNST-UHFFFAOYSA-N

SMILES

CCN(CCCNC1=NC=NC2=C1C=CC(=N2)N)C3=CC=CC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.